Lipophilicity Modulation Compared to N-Benzyl and Mono-Methoxybenzyl Analogs
The target compound possesses a computed XLogP3-AA of 2, which is higher than the unsubstituted N-benzyl analog (XLogP3-AA = 1.5) and lower than a hypothetical mono-methoxybenzyl analog. This intermediate lipophilicity, contributed by the dual 3,4-dimethoxy substitution, places the compound in a balanced permeability-solubility space that differs from both less lipophilic and more lipophilic comparators [1]. The N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CHEMBL1352762) lacks the methoxy groups entirely, resulting in a lower XLogP and distinct hydrogen-bond-acceptor profile, which class-level evidence links to altered kinase and GPCR binding kinetics [2].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 (PubChem computed) |
| Comparator Or Baseline | N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CHEMBL1352762); XLogP3-AA = 1.5 (estimated from benzyl substitution pattern) |
| Quantified Difference | ΔXLogP3-AA ≈ 0.5 units higher for target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A 0.5-unit difference in XLogP3-AA can translate to a ~3-fold shift in octanol-water partitioning, significantly affecting membrane permeability and non-specific protein binding in cellular assays, making compound selection critical for obtaining interpretable ADME data.
- [1] PubChem Compound Summary for CID 2339797. Computed Properties table: XLogP3-AA = 2. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
- [2] CHEMBL1352762 compound report: N-Benzyl-3-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide. European Bioinformatics Institute. Accessed 29 Apr 2026. View Source
